[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride
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Overview
Description
[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H6Cl2F2O3S and a molecular weight of 291.10 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzene with methanesulfonyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified using standard industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride include:
- 5-Chloro-2-(difluoromethoxy)benzaldehyde
- 5-Chloro-2-(difluoromethoxy)phenylmethanol
- 5-Chloro-2-(difluoromethoxy)phenyl)methanamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the methanesulfonyl chloride group with the 5-chloro-2-(difluoromethoxy)phenyl moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6Cl2F2O3S |
---|---|
Molecular Weight |
291.10 g/mol |
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2F2O3S/c9-6-1-2-7(15-8(11)12)5(3-6)4-16(10,13)14/h1-3,8H,4H2 |
InChI Key |
DUPLFBNAUPMLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)OC(F)F |
Origin of Product |
United States |
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